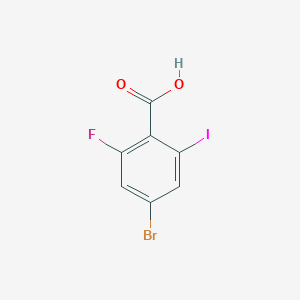
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester is a chemical compound with the molecular formula C5H7ClF2O2. This compound is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid molecule are replaced by fluorine and chlorine atoms. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-difluoro-, 3-chloropropyl ester typically involves the esterification of 2,2-difluoroacetic acid with 3-chloropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-difluoroacetic acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the ester.
Hydrolysis: Acidic or basic conditions are used, with sulfuric acid or sodium hydroxide as catalysts.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include substituted esters and corresponding nucleophiles.
Hydrolysis: Products are 2,2-difluoroacetic acid and 3-chloropropanol.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
科学研究应用
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a substrate for esterases and other hydrolytic enzymes.
Medicine: Research into the compound’s potential as a prodrug for delivering active pharmaceutical ingredients is ongoing. Its ester bond can be hydrolyzed in vivo to release the active drug.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用机制
The mechanism of action of acetic acid, 2,2-difluoro-, 3-chloropropyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond is susceptible to hydrolysis by esterases, leading to the release of 2,2-difluoroacetic acid and 3-chloropropanol.
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, altering the compound’s chemical properties and reactivity.
Oxidation and Reduction: The compound can undergo redox reactions, affecting its oxidation state and functional groups.
相似化合物的比较
Similar Compounds
Acetic acid, 2,2-difluoro-, methyl ester: Similar in structure but with a methyl group instead of a 3-chloropropyl group.
Acetic acid, 2,2,2-trifluoro-, ethyl ester: Contains an additional fluorine atom and an ethyl group.
Acetic acid, 2-chloro-, 3-chloropropyl ester: Similar but lacks the fluorine atoms.
Uniqueness
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.
属性
CAS 编号 |
1378832-20-2 |
|---|---|
分子式 |
C5H7ClF2O2 |
分子量 |
172.56 g/mol |
IUPAC 名称 |
3-chloropropyl 2,2-difluoroacetate |
InChI |
InChI=1S/C5H7ClF2O2/c6-2-1-3-10-5(9)4(7)8/h4H,1-3H2 |
InChI 键 |
AGARSLQLPVWQTK-UHFFFAOYSA-N |
规范 SMILES |
C(COC(=O)C(F)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)
![Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12081661.png)
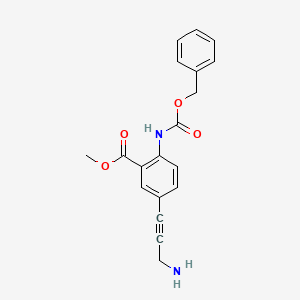
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)
![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)
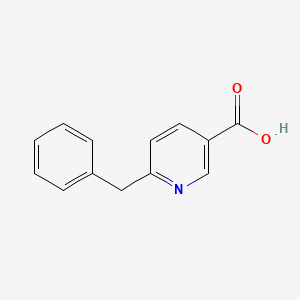
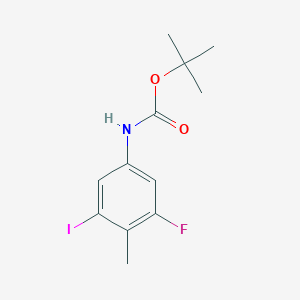
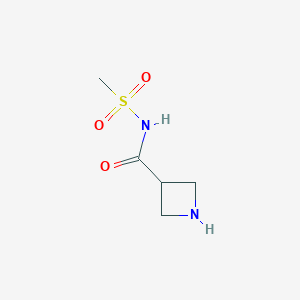
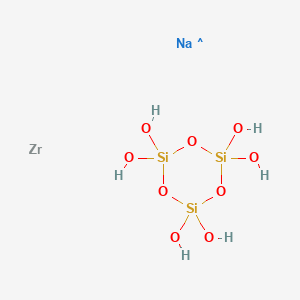
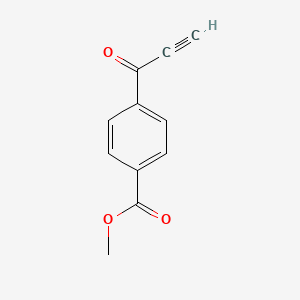
![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)
